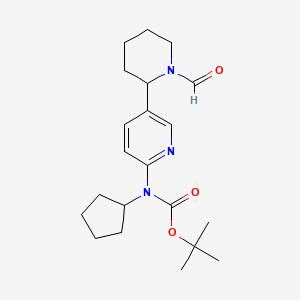
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxy group, a phenylethyl group, and an aminoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and glycine derivatives.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral catalysts or by employing chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.
Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenylethyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted phenylethyl derivatives.
科学研究应用
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways Involved: It modulates biochemical pathways, influencing cellular processes such as signal transduction and metabolism.
相似化合物的比较
Similar Compounds
®-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid: The enantiomer of the compound with different biological activity.
Phenylethylamine Derivatives: Compounds with similar structural features but varying functional groups.
Aminoacetic Acid Derivatives: Compounds with similar aminoacetic acid moieties but different substituents.
Uniqueness
(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-[[(1S)-2-hydroxy-1-phenylethyl]amino]acetic acid |
InChI |
InChI=1S/C10H13NO3/c12-7-9(11-6-10(13)14)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1 |
InChI 键 |
YBRCUAIBQWDEKS-SECBINFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(CO)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B11825135.png)

![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)
![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)
![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)



![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)
![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)
![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)



